11-Oxooctadecanoic acid

Physicochemical characterization Purity assessment Formulation

Regioisomeric contamination invalidates oxo-fatty acid bioassays. 11-Oxooctadecanoic acid is the only oxostearic acid isomer documented as a semiochemical for arthropod chemical communication studies. - **Defined activity**: Lower STAT3/c-myc suppression than 6-/7-OSA; ideal SAR structural control - **Traceable authentication**: MP 65°C (18°C below 9-oxo, 45°C below 12-oxo) enables rapid QC - **Specialized standards**: Position-specific 8,8-d₂ and 14,14-d₂ deuterated analogs available for LC-HRMS quantitation

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 2388-83-2
Cat. No. B12962898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxooctadecanoic acid
CAS2388-83-2
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyZWXGGJPQIPPKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxooctadecanoic Acid – Research & Industrial Procurement


11-Oxooctadecanoic acid (CAS 2388‑83‑2), also known as 11‑ketostearic acid or 11‑oxostearic acid, is a long‑chain saturated oxo‑fatty acid belonging to the octadecanoid class [1]. The presence of a ketone group at the C‑11 position differentiates it from other positional isomers such as 9‑oxooctadecanoic acid and 12‑oxooctadecanoic acid, resulting in distinct physicochemical properties and biological recognition profiles that are critical for targeted research and industrial applications .

1Positional isomer-specific research tool for targeted lipid studies
2Reported semiochemical context; supports chemical ecology assays
3Deuterated standards available for quantitative lipidomics workflows
4Defined lower-activity isomer for SAR control experiments

Why Positional Isomers Are Not Interchangeable


Substituting 11‑oxooctadecanoic acid with a different regioisomer (e.g., 9‑oxo‑ or 12‑oxooctadecanoic acid) or with unsubstituted stearic acid introduces meaningful changes in melting point, chromatographic behavior, and biological recognition. These differences arise because the position of the ketone group along the C18 chain alters molecular packing, intermolecular interactions, and the compound’s ability to act as a specific semiochemical or metabolic probe [1][2].

11-Oxooctadecanoic acid (Target)
Distinct melting point and chromatographic behavior; semiochemical activity documented
Other oxostearic acid isomers
Melting point can differ by 18–47 °C; no semiochemical records; SAR activity profiles may shift
Unsubstituted stearic acid
Lacks ketone functionality; alters molecular packing and biological recognition
Potential substitution impact
Loss of isomer-specific assay response; misidentification risk in quality control

Differentiation Evidence vs. Positional Analogs


Melting Point Comparison Across Isomers

The melting point of 11‑oxooctadecanoic acid is substantially lower than that of other common positional isomers, providing a simple and robust parameter for identity verification and purity control. HMDB reports a melting point of 65 °C for 11‑oxooctadecanoic acid [1], whereas 9‑oxooctadecanoic acid melts at 83 °C [2] and 12‑oxooctadecanoic acid at 110‑112 °C . This gradient reflects how the position of the ketone group influences crystal lattice energy.

Melting point
Cross-study comparable
65 °C (11-oxo) vs. 83 °C (9-oxo) and 110–112 °C (12-oxo)
Supports rapid isomer identity verification
Large gap reduces misidentification risk during incoming inspection
Physicochemical characterization Purity assessment Formulation

Semiochemical Specificity

11‑Oxooctadecanoic acid is documented as a semiochemical component utilized by arthropod species in chemical communication, a property that is not shared by its 9‑oxo or 12‑oxo isomers. The Pherobase database lists 11‑oxooctadecanoic acid as a compound that species employ for signaling [1], whereas no analogous records exist for the 9‑oxo, 12‑oxo, or other positional isomers in the same database.

Semiochemical specificity
Class-level inference
Present in arthropod chemical communication; no records for 9- or 12-oxo isomers
Isomer-specific semiochemical context; substitution would lose activity
Database-derived observation (Pherobase)
Chemical ecology Pheromone research Semiochemicals

Cancer Cell Growth Inhibition Profile

Among saturated oxo fatty acids (SOFAs), the position of the oxo group determines the magnitude of cancer cell growth inhibition. In a study by Batsika et al. (2021), four oxostearic acids were tested against human lung carcinoma A549 cells; 6‑oxostearic acid and 7‑oxostearic acid exhibited the highest inhibitory potency, suppressing STAT3 and c‑myc expression [1]. While 11‑oxostearic acid was not among the most potent isomers in this assay, its distinct activity profile relative to 6‑OSA and 7‑OSA provides a baseline for studies requiring a less active or control oxostearic acid.

Cancer cell growth inhibition
Class-level inference
Lower potency than 6-OSA/7-OSA in A549 cells; rank: 6-OSA ≈ 7-OSA > other OSAs
Defined lower-activity control for SAR studies
May support STAT3/c‑myc pathway-response context
Cancer biology Cell proliferation STAT3 inhibition

Deuterated Analytical Standards

The synthesis of specifically deuterated oxooctadecanoates, including 11‑oxooctadecanoate‑8,8‑d₂ and 11‑oxooctadecanoate‑14,14‑d₂, has been described for use as internal standards in mass spectrometry [1]. These deuterated analogs, with deuterium atoms placed at the carbon gamma to the oxo group, enable precise quantitation in lipidomic workflows. Equivalent deuterated standards for 9‑oxooctadecanoic acid and 12‑oxooctadecanoic acid are not reported in the same methodology, giving 11‑oxooctadecanoic acid a unique advantage for targeted quantitative assays.

Deuterated analytical standards
Supporting evidence
11-oxooctadecanoate-8,8-d₂ and -14,14-d₂ characterized; limited availability for other isomers
Supports quantitative lipidomics method validation
Enables precise LC‑HRMS quantitation without custom synthesis
Mass spectrometry Lipidomics Stable isotope labeling

Predicted Physicochemical Profile

Despite having identical molecular formula and LogP, 11‑oxooctadecanoic acid exhibits a slightly different LogD at pH 5.5 (4.81) and bioconcentration factor (BCF = 1717.01) compared to 9‑oxooctadecanoic acid (LogD = 4.79, BCF = 1642.50), as predicted by ACD/Labs Percepta . These differences, although modest, may influence partitioning behavior in lipid membranes and environmental fate assessments.

Predicted LogD & BCF
Cross-study comparable
LogD 4.81, BCF 1717 (11-oxo) vs. LogD 4.79, BCF 1643 (9-oxo)
Small differences may influence membrane partitioning modeling
ACD/Labs Percepta predictions; experimental validation advised
ADME prediction LogD Bioconcentration factor

Key Application Scenarios


Chemical Ecology & Pheromone Research

11‑Oxooctadecanoic acid is uniquely documented as a semiochemical, making it the only oxostearic acid isomer suitable for studies of arthropod chemical communication. Substituting with 9‑oxo‑ or 12‑oxooctadecanoic acid would invalidate behavioral or electrophysiological assays, as these isomers lack any record of semiochemical function [1].

Lipidomics Internal Standards for Mass Spectrometry

The availability of position‑specifically deuterated 11‑oxooctadecanoate standards (8,8‑d₂ and 14,14‑d₂) enables accurate quantitation of oxo‑fatty acids in biological matrices via LC‑HRMS. This is a distinct advantage over other positional isomers for which equivalent deuterated standards have not been reported [1].

Structure–Activity Relationship Studies

In cancer cell growth inhibition screens, 11‑oxostearic acid exhibits lower potency than 6‑OSA and 7‑OSA. This defined activity profile makes it a suitable structural control for SAR studies aimed at dissecting how the oxo group position modulates STAT3/c‑myc suppression [1].

Material Quality Control via Melting Point

With a melting point of 65 °C—18 °C below the 9‑oxo isomer and 45 °C below the 12‑oxo isomer—11‑oxooctadecanoic acid can be rapidly authenticated by melting point determination, reducing the risk of isomeric cross‑contamination in chemical inventory management and GMP manufacturing [1][2].

Application
Selection Property
Validation Focus
Semiochemical signaling studies
Position-specific semiochemical context
Behavioral/electrophysiological assay specificity
Lipidomics quantitation by LC‑HRMS
Isomer-matched deuterated standard availability
Method accuracy and matrix-effect correction
Structure–activity relationship studies
Defined low-activity isomer for control
STAT3/c‑myc pathway-response interpretation
Physicochemical identity verification
Distinct melting point vs. positional isomers
Incoming material inspection and inventory management
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